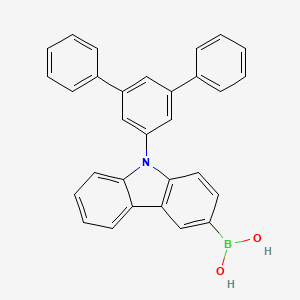
Dppcba
Overview
Description
Dipalmitoylphosphatidylcholine benzylamine (Dppcba) is a synthetic phospholipid derivative It is structurally similar to dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactants
Preparation Methods
Synthetic Routes and Reaction Conditions
Dppcba can be synthesized through a multi-step process involving the esterification of palmitic acid with glycerol, followed by the introduction of a phosphatidylcholine head group and subsequent benzylamine modification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, scalability, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dppcba undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phospholipid analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents under mild conditions.
Major Products
Scientific Research Applications
Dppcba has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid oxidation and reduction mechanisms.
Biology: Investigated for its role in cell membrane dynamics and interactions with proteins.
Medicine: Explored as a component of liposomal drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.
Industry: Utilized in the formulation of cosmetic products and as an emulsifying agent in food and pharmaceutical industries.
Mechanism of Action
Dppcba exerts its effects through interactions with cell membranes and proteins. The phosphatidylcholine head group facilitates incorporation into lipid bilayers, while the benzylamine moiety can interact with specific receptors or enzymes. These interactions can modulate membrane fluidity, signal transduction pathways, and cellular uptake of drugs.
Comparison with Similar Compounds
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): A major component of pulmonary surfactants, used in respiratory therapies.
Dioleoylphosphatidylcholine (DOPC): Another phospholipid with applications in liposome research and drug delivery.
Phosphatidylethanolamine (PE): A phospholipid involved in membrane fusion and signaling.
Uniqueness
Dppcba is unique due to the presence of the benzylamine moiety, which imparts additional functional properties compared to other phospholipids. This modification enhances its potential for targeted drug delivery and interaction with specific biological targets.
Properties
IUPAC Name |
[9-(3,5-diphenylphenyl)carbazol-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BNO2/c33-31(34)25-15-16-30-28(20-25)27-13-7-8-14-29(27)32(30)26-18-23(21-9-3-1-4-10-21)17-24(19-26)22-11-5-2-6-12-22/h1-20,33-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUZVKYNAUJBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















